molecular formula C18H20N4O3S B2469451 2-((5-(4-(tert-butyl)phenyl)-1,3,4-oxadiazol-2-yl)thio)-N-(5-methylisoxazol-3-yl)acetamide CAS No. 851129-25-4

2-((5-(4-(tert-butyl)phenyl)-1,3,4-oxadiazol-2-yl)thio)-N-(5-methylisoxazol-3-yl)acetamide

Cat. No.: B2469451
CAS No.: 851129-25-4
M. Wt: 372.44
InChI Key: RMWRXTWVNRSMAE-UHFFFAOYSA-N
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Description

This compound is a 1,3,4-oxadiazole derivative featuring a tert-butyl-substituted phenyl ring at the 5-position of the oxadiazole core. The thioether linkage connects the oxadiazole to an acetamide group, which is further substituted with a 5-methylisoxazole moiety. The tert-butyl group enhances lipophilicity, while the isoxazole ring may contribute to metabolic stability .

Properties

IUPAC Name

2-[[5-(4-tert-butylphenyl)-1,3,4-oxadiazol-2-yl]sulfanyl]-N-(5-methyl-1,2-oxazol-3-yl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H20N4O3S/c1-11-9-14(22-25-11)19-15(23)10-26-17-21-20-16(24-17)12-5-7-13(8-6-12)18(2,3)4/h5-9H,10H2,1-4H3,(H,19,22,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RMWRXTWVNRSMAE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NO1)NC(=O)CSC2=NN=C(O2)C3=CC=C(C=C3)C(C)(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H20N4O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

372.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 2-((5-(4-(tert-butyl)phenyl)-1,3,4-oxadiazol-2-yl)thio)-N-(5-methylisoxazol-3-yl)acetamide is a hybrid molecule that combines an oxadiazole moiety with a thioether and an isoxazole group. This unique structure suggests potential biological activities, particularly in the fields of medicinal chemistry and pharmacology.

The molecular formula of the compound is C21H22N4O4SC_{21}H_{22}N_{4}O_{4}S with a molecular weight of approximately 426.49 g/mol. The compound features a tert-butyl group, which is known to enhance lipophilicity and potentially influence biological activity.

Biological Activity Overview

The biological activity of this compound can be categorized into several areas:

  • Antiviral Activity
    • Research has shown that oxadiazole derivatives exhibit antiviral properties. For instance, compounds similar to those in this study have been evaluated against Coxsackievirus B3, demonstrating significant antiviral activity with selectivity indices (SI) greater than 20, indicating low cytotoxicity relative to their antiviral efficacy .
  • Anticancer Potential
    • Various oxadiazole derivatives have been synthesized and tested for anticancer properties. Studies indicate that these compounds can inhibit cancer cell proliferation through mechanisms such as apoptosis induction and cell cycle arrest . The presence of the thioether linkage may enhance the interaction with biological targets.
  • Antimicrobial Activity
    • Compounds containing oxadiazole rings have shown promising antimicrobial activities against various bacterial strains. The thioether functionality may contribute to improved binding to microbial targets, enhancing efficacy against pathogens .

Table 1: Summary of Biological Activities

Activity TypeObserved EffectsReference
AntiviralSignificant inhibition of Coxsackievirus B3
AnticancerInduction of apoptosis in cancer cells
AntimicrobialEffective against Gram-positive bacteria

Detailed Findings

  • Antiviral Studies : In a study evaluating various oxadiazole derivatives, it was found that modifications at the isoxazole position significantly influenced antiviral activity against Coxsackievirus B3. The selectivity index for one derivative reached up to 248, highlighting its potential as a therapeutic agent .
  • Anticancer Mechanisms : A series of oxadiazole derivatives were tested for their ability to induce apoptosis in human cancer cell lines. Results indicated that compounds with specific substituents on the oxadiazole ring exhibited enhanced cytotoxic effects compared to controls .
  • Microbial Resistance : Research into the antimicrobial properties of related compounds revealed effective inhibition against resistant strains of bacteria, suggesting that the thioether linkage might play a crucial role in overcoming microbial resistance mechanisms .

Scientific Research Applications

Anti-Cancer Activity

Research indicates that oxadiazole derivatives exhibit significant anti-cancer properties. For instance, studies have shown that compounds similar to 2-((5-(4-(tert-butyl)phenyl)-1,3,4-oxadiazol-2-yl)thio)-N-(5-methylisoxazol-3-yl)acetamide can induce apoptosis in various cancer cell lines.

A notable study demonstrated that oxadiazole derivatives were effective against glioblastoma cells, showcasing their potential in cancer therapy through mechanisms such as DNA damage and cell cycle arrest . The presence of the thio group in this compound may enhance its interaction with biological targets, increasing its efficacy.

Anti-Diabetic Properties

Recent investigations into the anti-diabetic effects of oxadiazole derivatives have revealed promising results. In vivo studies using models like Drosophila melanogaster showed that certain oxadiazole compounds significantly reduced glucose levels, suggesting potential for developing new anti-diabetic medications . The mechanism is believed to involve modulation of metabolic pathways related to glucose homeostasis.

Mechanistic Studies

The mechanism of action for compounds like this compound often involves:

  • Inhibition of key enzymes related to cancer proliferation.
  • Induction of oxidative stress , leading to apoptosis in cancer cells.

These mechanisms are critical for understanding how such compounds can be utilized in therapeutic contexts.

Case Studies and Research Findings

Study ReferenceFocusFindings
Anti-CancerInduced apoptosis in glioblastoma cells; effective in reducing tumor growth in vivo.
Anti-DiabeticSignificant reduction in glucose levels in Drosophila models; potential for new diabetic therapies.
Mechanistic InsightsIdentified pathways affected by oxadiazole derivatives; showed interaction with metabolic enzymes.

Comparison with Similar Compounds

Comparison with Structurally Analogous Compounds

The compound is compared below with derivatives sharing the 1,3,4-oxadiazole-thio-acetamide scaffold but differing in substituents. Key differences in physicochemical properties, synthesis, and bioactivity are highlighted.

Structural and Physicochemical Comparison
Compound Name Oxadiazole Substituent Acetamide Substituent Molecular Formula Molecular Weight Melting Point (°C) Key Features
Target Compound : 2-((5-(4-(tert-butyl)phenyl)-1,3,4-oxadiazol-2-yl)thio)-N-(5-methylisoxazol-3-yl)acetamide 4-(tert-Butyl)phenyl 5-Methylisoxazol-3-yl C₂₀H₂₂N₄O₃S 402.48 Not reported High lipophilicity, metabolic stability
2-((5-(4-(tert-Butyl)phenyl)-1,3,4-oxadiazol-2-yl)thio)-N-(4-chlorophenyl)acetamide 4-(tert-Butyl)phenyl 4-Chlorophenyl C₂₀H₂₀ClN₃O₂S 401.91 Not reported Enhanced halogen-mediated binding
2-((5-(3,4-Dimethoxyphenyl)-1,3,4-oxadiazol-2-yl)thio)-N-(5-methylisoxazol-3-yl)acetamide 3,4-Dimethoxyphenyl 5-Methylisoxazol-3-yl C₁₆H₁₆N₄O₅S 376.39 Not reported Improved solubility (methoxy groups)
2-((5-Benzofuran-2-yl)-1,3,4-oxadiazol-2-yl)thio)-N-(3-chlorophenyl)acetamide Benzofuran-2-yl 3-Chlorophenyl C₁₉H₁₃ClN₄O₃S 428.85 Not reported Antimicrobial activity (benzofuran core)
2-((5-(Pyridin-4-yl)-1,3,4-oxadiazol-2-yl)thio)-N-(4-(3-nitrophenyl)thiazol-2-yl)acetamide Pyridin-4-yl 4-(3-Nitrophenyl)thiazol-2-yl C₁₈H₁₂N₆O₄S₂ 464.46 184–185 Anticholinesterase potential

Key Observations :

  • Lipophilicity : The tert-butyl group in the target compound increases hydrophobicity compared to methoxy or benzofuran substituents .
  • Solubility : Methoxy groups (e.g., 3,4-dimethoxyphenyl) improve aqueous solubility, whereas halogenated derivatives (e.g., 4-chlorophenyl) favor membrane permeability .
  • Thermal Stability: Derivatives with rigid cores (e.g., phthalazinone-oxadiazole hybrids in ) exhibit higher melting points (>300°C), suggesting superior crystallinity .

Q & A

Q. What are the optimal synthetic routes and reaction conditions for this compound?

The synthesis typically involves multi-step reactions:

  • Step 1: Formation of the 1,3,4-oxadiazole core via cyclization of a hydrazide intermediate with a tert-butylphenyl-substituted carboxylic acid derivative under reflux (e.g., using POCl₃ as a cyclizing agent) .
  • Step 2: Thioether linkage formation between the oxadiazole and the acetamide moiety. This often employs nucleophilic substitution, where a thiol group displaces a leaving group (e.g., chloride) on the acetamide precursor. Solvents like DMF or acetonitrile and bases such as NaH are critical for yield optimization .
  • Step 3: Final coupling of the 5-methylisoxazole-3-amine group via amide bond formation, using coupling agents like EDCI/HOBt in anhydrous conditions . Key considerations include temperature control (reflux at 80–100°C for cyclization) and purification via column chromatography or recrystallization .

Q. Which spectroscopic and analytical methods are most effective for structural characterization?

  • NMR Spectroscopy: ¹H and ¹³C NMR confirm regiochemistry of the oxadiazole and isoxazole rings. For example, the tert-butyl group’s singlet at ~1.3 ppm (¹H) and 30–35 ppm (¹³C) is diagnostic .
  • Mass Spectrometry (HRMS): Validates molecular weight and fragmentation patterns, particularly the loss of the thioacetamide (–SCH₂CO–) group .
  • HPLC-PDA: Ensures >95% purity, critical for biological assays. Mobile phases often combine acetonitrile/water with 0.1% formic acid .
  • X-ray Crystallography: Resolves ambiguities in stereochemistry, though crystallization may require slow evaporation in ethanol/dichloromethane mixtures .

Q. What in vitro assays are recommended for initial biological screening?

  • Antimicrobial Activity: Broth microdilution (MIC assays) against Gram-positive (e.g., S. aureus) and Gram-negative (E. coli) strains, with ciprofloxacin as a positive control .
  • Anticancer Potential: MTT assays on cancer cell lines (e.g., MCF-7, HeLa), comparing IC₅₀ values to doxorubicin. Note that tert-butyl groups may enhance lipophilicity and membrane penetration .
  • Enzyme Inhibition: Fluorescence-based assays for kinases or proteases, targeting the oxadiazole’s electron-deficient core for π-π interactions .

Advanced Research Questions

Q. How to design structure-activity relationship (SAR) studies focusing on the oxadiazole and isoxazole moieties?

  • Variation of Substituents:
  • Replace the tert-butyl group with electron-withdrawing (e.g., nitro) or donating (methoxy) groups to modulate electronic effects on oxadiazole reactivity .
  • Modify the 5-methylisoxazole’s methyl group to bulkier alkyl chains (e.g., isopropyl) to assess steric effects on target binding .
    • Biological Testing: Compare IC₅₀ values across analogs to identify critical substituents. For example, tert-butyl may improve metabolic stability but reduce solubility .
    • Computational Modeling: Use molecular docking (AutoDock Vina) to predict binding poses with targets like EGFR or COX-2, correlating with experimental data .

Q. How to resolve contradictions in reported biological activity data across studies?

  • Assay Standardization: Control variables like cell passage number, serum concentration, and incubation time. For instance, discrepancies in IC₅₀ values may arise from differing MTT assay protocols (e.g., 48 vs. 72 hr incubation) .
  • Purity Verification: Re-test compounds with conflicting results using HPLC-MS to rule out impurities >2% .
  • Solubility Adjustments: Use co-solvents (DMSO/PBS) to ensure consistent compound dissolution. The tert-butyl group may necessitate higher DMSO concentrations (e.g., 1% vs. 0.5%) .

Q. What computational strategies predict the compound’s binding mode with biological targets?

  • Molecular Docking: Screen against targets like HSP90 or tubulin using Glide (Schrödinger). The oxadiazole’s planar structure likely occupies hydrophobic pockets, while the acetamide forms hydrogen bonds .
  • MD Simulations: Run 100-ns simulations (GROMACS) to assess stability of predicted complexes. Pay attention to tert-butyl’s role in enhancing binding entropy via hydrophobic interactions .
  • QSAR Modeling: Develop models using descriptors like logP, polar surface area, and H-bond donors to predict activity across analogs .

Q. How to evaluate the compound’s stability under physiological conditions?

  • pH Stability: Incubate in buffers (pH 1.2–7.4) for 24 hr and monitor degradation via HPLC. The oxadiazole ring is prone to hydrolysis under acidic conditions .
  • Thermal Stability: TGA/DSC analysis reveals decomposition points (>200°C suggests suitability for long-term storage) .
  • Light Sensitivity: Conduct ICH Q1B photostability testing; aromatic rings may require amber vial storage .

Q. What strategies optimize pharmacokinetic properties for in vivo studies?

  • LogP Adjustment: Introduce polar groups (e.g., hydroxyl) on the phenyl ring to improve aqueous solubility, balancing tert-butyl’s lipophilicity .
  • Metabolic Stability: Test liver microsome assays (human/rat). Methylisoxazole may reduce CYP450-mediated oxidation compared to unsubstituted analogs .
  • Bioavailability: Formulate as nanosuspensions or liposomes if oral absorption is low (<20% in rodent models) .

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